Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic compounds containing multiple substituents. The compound's International Union of Pure and Applied Chemistry name, "methyl 2-fluoro-6-methoxy-3-methylsulfonylbenzoate," reflects the systematic numbering of the benzene ring starting from the carboxyl carbon as position 1. The prefix "methyl" indicates the esterified form of the carboxylic acid, where the hydrogen of the carboxyl group has been replaced by a methyl group.
The positional descriptors in the name correspond to specific substitution patterns on the aromatic ring. The fluoro substituent occupies position 2, adjacent to the carboxyl group, while the methoxy group is located at position 6, establishing a meta relationship to the carboxyl carbon. The methylsulfonyl group at position 3 creates an ortho relationship with the fluoro substituent and a meta relationship with the methoxy group. This specific substitution pattern generates a unique electronic environment that significantly influences the compound's chemical properties.
The Chemical Abstracts Service registry number 2006278-07-3 provides unambiguous identification of this specific isomer among potential structural analogs. Alternative nomenclature systems may describe this compound using different conventions, but the International Union of Pure and Applied Chemistry system remains the standard for scientific communication. The systematic name clearly distinguishes this compound from related structures such as the corresponding carboxylic acid (2-fluoro-6-methoxy-3-(methylsulfonyl)benzoic acid, Chemical Abstracts Service 2006277-17-2) and other positional isomers.
Molecular Formula and Weight Validation
The molecular formula of this compound is established as carbon ten hydrogen eleven fluorine oxygen five sulfur (C₁₀H₁₁FO₅S), which has been consistently validated across multiple chemical databases. This formula accounts for the complete molecular composition, including the benzoate core structure and all substituent groups. The molecular weight has been precisely calculated as 262.26 grams per mole using standard atomic masses, with this value being confirmed by computational chemistry methods implemented in various chemical information systems.
The molecular composition reflects the presence of specific functional groups that contribute to the overall molecular weight. The methylsulfonyl group (CH₃SO₂) contributes significantly to both the molecular mass and the heteroatom content, adding sulfur and two oxygen atoms to the molecular formula. The methoxy substituent provides an additional methyl group and oxygen atom, while the fluoro substituent represents the single halogen atom in the molecule. The methyl ester functionality accounts for the terminal methoxy group attached to the carbonyl carbon.
Computational validation of the molecular weight using different calculation methods shows excellent agreement with experimental determinations. The precise molecular weight of 262.26 grams per mole enables accurate stoichiometric calculations for synthetic procedures and analytical applications. This molecular weight places the compound in a size range typical for small molecule pharmaceuticals and research chemicals, making it suitable for various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy.
| Parameter | Value | Source Validation |
|---|---|---|
| Molecular Formula | C₁₀H₁₁FO₅S | PubChem, Multiple Databases |
| Molecular Weight | 262.26 g/mol | Computational Chemistry |
| Exact Mass | 262.026 amu | High-Resolution Analysis |
| Monoisotopic Mass | 262.026 amu | Mass Spectrometry |
Stereochemical Considerations and Spatial Arrangement
The stereochemical analysis of this compound reveals important aspects of its three-dimensional molecular architecture that influence both its chemical reactivity and potential biological interactions. The compound possesses a planar aromatic core derived from the substituted benzene ring, with substituents arranged in specific spatial orientations that create distinct steric and electronic environments. The absence of chiral centers in the molecule eliminates concerns about enantiomeric forms, making the compound achiral and ensuring consistent properties regardless of synthetic route.
The spatial arrangement of substituents creates significant steric interactions that influence molecular conformation and reactivity patterns. The methylsulfonyl group at position 3 introduces considerable bulk near the fluoro substituent at position 2, potentially creating steric hindrance that affects chemical reactions involving these positions. Computational studies suggest that the sulfonyl group adopts a preferred orientation that minimizes steric clashes while maximizing favorable electronic interactions with the aromatic system.
The methoxy group at position 6 occupies a position that allows for potential intramolecular hydrogen bonding or dipolar interactions with other substituents, depending on the specific molecular conformation adopted in different environments. The spatial separation between the methoxy and methylsulfonyl groups prevents direct steric interference while allowing for through-space electronic effects that may influence the overall molecular reactivity. Three-dimensional conformational analysis indicates that the molecule can adopt multiple low-energy conformations, with rotational barriers around key bonds determining the accessible conformational space.
The ester functionality introduces additional conformational considerations, as rotation around the carbon-oxygen bond can influence the spatial relationship between the ester group and the aromatic substituents. This conformational flexibility may be important for biological activity, as different conformations could present distinct molecular surfaces for protein interactions or enzyme binding.
Functional Group Interactions and Electronic Effects
The electronic structure of this compound is characterized by complex interactions between multiple electron-withdrawing and electron-donating functional groups attached to the aromatic core. The methylsulfonyl group serves as a strong electron-withdrawing substituent through both inductive and resonance mechanisms, significantly affecting the electron density distribution throughout the aromatic system. Research on related sulfonyl-containing compounds demonstrates that the methylsulfonyl group exhibits Hammett sigma values in the range of +0.65 to +0.82 for meta positions, indicating substantial electron-withdrawing character.
The fluoro substituent at position 2 contributes additional electron-withdrawing effects through its high electronegativity, creating a localized area of reduced electron density adjacent to the carboxyl group. Hammett constant analysis shows that fluorine substituents typically exhibit sigma values of approximately +0.06 for para positions and +0.34 for meta positions, reflecting moderate electron-withdrawing behavior through inductive effects while providing weak electron donation through resonance. The proximity of the fluoro group to the ester functionality may enhance the electrophilic character of the carbonyl carbon, potentially increasing reactivity toward nucleophilic attack.
In contrast to the electron-withdrawing groups, the methoxy substituent at position 6 acts as an electron-donating group through resonance effects, partially offsetting the electron deficiency created by the other substituents. The methoxy group typically exhibits negative Hammett sigma values for para positions (approximately -0.27) and positive values for meta positions (+0.12), indicating its ability to donate electron density through resonance while simultaneously withdrawing electrons through inductive effects. This dual character creates a complex electronic environment within the aromatic system.
The cumulative effect of these multiple substituents creates a unique electronic landscape that influences both chemical reactivity and potential biological activity. Studies on related benzenesulfonamide systems suggest that the combination of electron-withdrawing and electron-donating groups can lead to specific polar-π interactions with aromatic systems, potentially enhancing binding affinity to biological targets. The electronic effects also manifest in the compound's acid-base properties, with the electron-withdrawing substituents likely increasing the acidity of any ionizable groups and affecting the compound's behavior in biological systems.
| Functional Group | Position | Electronic Effect | Hammett σ Value |
|---|---|---|---|
| Methylsulfonyl | 3 (meta to ester) | Electron-withdrawing | +0.65 to +0.82 |
| Fluoro | 2 (ortho to ester) | Electron-withdrawing | +0.34 (meta equivalent) |
| Methoxy | 6 (meta to ester) | Mixed (resonance donating/inductive withdrawing) | +0.12 (meta) |
| Methyl ester | 1 | Electron-withdrawing | +0.45 (carboxylate) |
Properties
IUPAC Name |
methyl 2-fluoro-6-methoxy-3-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-15-6-4-5-7(17(3,13)14)9(11)8(6)10(12)16-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNZZYNLHZJVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)C)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-fluoro-6-methoxy-3-(methylsulfonyl)benzoate, with the CAS number 2006278-07-3, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H11FO5S
- Molecular Weight : 262.25 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : Approximately 426.4 °C at 760 mmHg
- Purity : >95% .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and protozoa.
-
In vitro Studies : The compound was evaluated for its efficacy against Staphylococcus aureus, Escherichia coli, and several protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The results showed promising inhibitory concentrations (IC50 values) indicative of its potential as an antimicrobial agent.
The selectivity index is calculated as the ratio of IC50 for mammalian cells to IC50 for the respective pathogen, indicating a favorable therapeutic window .
Pathogen IC50 (µg/mL) Selectivity Index Staphylococcus aureus 15.6 >10 Escherichia coli 125 >5 Trypanosoma cruzi <0.1 >20 Leishmania donovani <0.1 >15 - Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacterial cells .
Antiparasitic Activity
The compound has shown dual activity against malaria and leishmaniasis, particularly effective against resistant strains of Plasmodium falciparum and Leishmania spp. The SAR studies indicated that modifications to the methylsulfonyl group enhance potency against these parasites .
Study on Antimalarial Efficacy
In a controlled study, this compound was administered to infected mice to evaluate its antimalarial properties. The results demonstrated a significant reduction in parasitemia levels compared to untreated controls, highlighting its potential as an effective treatment option .
Cytotoxicity Assessment
A cytotoxicity assessment was performed using human liver microsomes, revealing that the compound exhibited low toxicity at therapeutic concentrations. This is crucial for its development as a safe therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzoate structure significantly influence biological activity. For instance:
- Fluorine Substitution : The presence of fluorine at the 2-position enhances lipophilicity, improving cell membrane penetration.
- Methoxy Group : The methoxy group at the 6-position contributes to increased binding affinity to target proteins involved in microbial metabolism.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate has the molecular formula C10H11FO5S and a molecular weight of approximately 262.26 g/mol. The compound features a fluorine atom, a methoxy group, and a methylsulfonyl group attached to a benzoate structure, which contributes to its diverse reactivity profiles.
Organic Synthesis
One of the primary applications of this compound is as a building block in organic synthesis. It serves as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The presence of the methylsulfonyl group enhances its utility in various reactions, such as nucleophilic substitutions and coupling reactions.
This compound has been investigated for its biological activities , particularly in enzyme inhibition studies. The compound's unique functional groups make it suitable for exploring interactions with various biological targets.
Case Study: Antimicrobial Activity
Recent research indicates that this compound exhibits significant antimicrobial activity against several pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of specific bacterial strains, making it a candidate for further development in antimicrobial therapies.
Agricultural Applications
In agriculture, this compound is being explored for its herbicidal properties . Research has demonstrated that it effectively inhibits the growth of broadleaf weeds and grasses without causing phytotoxicity to crops like wheat.
Table: Herbicidal Activity Overview
| Application Area | Inhibition Rate (%) | Crop Safety |
|---|---|---|
| Broadleaf Weeds | 80-100% | No evident toxicity |
| Grassy Weeds | >80% | Safe at recommended dosages |
Environmental Impact and Safety
The environmental safety profile of this compound has been assessed in agricultural contexts. Its low toxicity to non-target species positions it as a promising candidate for sustainable agricultural practices.
Comparison with Similar Compounds
Structural Analogues and Substituent Positioning
Key structural analogs differ in substituent placement or functional groups, influencing reactivity and applications:
Analysis :
- Heterocyclic Variation : Methyl 2-fluoro-6-methoxynicotinate replaces the benzene ring with a pyridine (nicotinate) core, enhancing nitrogen-based reactivity and altering solubility .
- Agrochemical Derivatives : Sulfonylurea herbicides like metsulfuron methyl share sulfonyl and methoxy groups but incorporate a triazine ring, enabling herbicidal activity via acetolactate synthase inhibition.
Functional Group Impact on Physicochemical Properties
Substituents critically influence properties such as polarity, stability, and solubility:
| Property | Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate | Methyl Benzoate | Benzyl Benzoate | Metsulfuron Methyl |
|---|---|---|---|---|
| Polarity | High (due to -SO₂CH₃ and -OCH₃) | Moderate (-COOCH₃) | Low (-COOCH₂C₆H₅) | High (triazine and sulfonylurea) |
| Volatility | Likely low | High | Low | Very low |
| Solubility | Moderate in polar solvents (e.g., MeCN) | Soluble in acetone | Insoluble in water | Soluble in aqueous bases |
| Applications | Synthetic intermediate | Fragrance, solvent | Pharmaceutical carrier | Herbicide |
Key Observations :
- The methylsulfonyl group in the target compound increases polarity compared to simpler esters like methyl benzoate , reducing volatility and enhancing stability in synthetic reactions.
- Unlike benzyl benzoate, which is lipophilic and used topically , the target compound’s sulfonyl group may favor use in polar reaction media.
Preparation Methods
This method ensures the selective introduction of the methylsulfonyl group while preserving the fluorine and methoxy substituents.
Catalytic Esterification
Esterification is usually conducted under reflux conditions to drive the equilibrium toward ester formation. The reaction parameters typically include:
- Solvent: Methanol (excess)
- Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
- Temperature: Reflux temperature (~65-70 °C)
- Reaction Time: Several hours until complete conversion is confirmed by TLC or HPLC
Related Preparation Example: Methyl 2-Methoxy-5-sulfamoylbenzoate
Although not the exact compound, the preparation of methyl 2-methoxy-5-sulfamoylbenzoate provides a valuable reference for sulfonylated benzoate esters synthesis. The method involves:
- Reacting 2-methoxy-5-chlorobenzoic acid methyl ester with sodium amino sulfinate in the presence of a catalyst (e.g., cuprous bromide) in tetrahydrofuran solvent.
- The reaction is maintained at 45-60 °C for 10-14 hours.
- After reaction completion, activated carbon is added for decolorization, followed by filtration to remove catalyst and by-products.
- The product is obtained by reduced-pressure concentration and vacuum drying at 60 °C.
- Yields range from 94.5% to 96.55% with high purity (>99.5% by HPLC).
| Parameter | Range/Value |
|---|---|
| Reactants molar ratio | 1 : 1.05–1.2 (ester : sodium amino sulfinate) |
| Catalyst | Cuprous bromide (0.02–0.025 mol per 0.25 mol ester) |
| Solvent | Tetrahydrofuran (THF) 300 mL per 50 g ester |
| Temperature | 45–60 °C |
| Reaction time | 10–14 hours |
| Purification | Activated carbon decolorization, filtration |
| Drying conditions | Vacuum drying at 60 °C |
| Yield | 94.5%–96.55% |
| Purity (HPLC) | 99.5%–99.66% |
This method highlights the importance of controlled temperature, catalyst choice, and purification steps to achieve high-quality sulfonylated benzoate esters.
Oxidation Techniques for Methylsulfonyl Group Introduction
The methylsulfonyl group can be introduced by oxidation of methylthio precursors:
- Oxidants: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or other mild oxidants.
- Conditions: Controlled temperature and pH to prevent over-oxidation or degradation of sensitive groups such as fluorine and methoxy.
- Solvent: Often carried out in aqueous or mixed organic solvents.
- Outcome: Conversion of -SCH3 to -SO2CH3 with minimal side reactions.
This oxidation step is critical for ensuring the correct sulfone functionality in the final product.
Analytical and Purification Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm product purity, typically at wavelengths around 240 nm.
- Yield Optimization: Reaction parameters such as molar ratios, catalyst loading, temperature, and reaction time are optimized to maximize yield and purity.
- Environmental Impact: Modern methods emphasize minimizing waste and avoiding environmentally harmful by-products, as seen in the referenced sulfonylated benzoate ester preparation.
Summary Table of Key Preparation Steps
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting material | 2-Fluoro-6-methoxy-3-(methylthio)benzoic acid or ester | Requires fluorine and methoxy substitution |
| Oxidation | Conversion of methylthio to methylsulfonyl group | H2O2 or KMnO4, controlled temp and pH |
| Esterification | Formation of methyl ester from benzoic acid | Methanol, acid catalyst, reflux |
| Purification | Decolorization and removal of catalyst/by-products | Activated carbon, filtration |
| Drying and concentration | Vacuum drying under reduced pressure | ~60 °C vacuum drying |
| Quality control | HPLC analysis for purity and yield | Target >99.5% purity |
Research Findings and Industrial Relevance
- The sulfonylation and esterification reactions are well-established in organic synthesis, and the methods can be adapted for large-scale production with appropriate process optimization.
- The use of catalysts such as cuprous bromide facilitates nucleophilic substitution reactions necessary for sulfonyl group introduction.
- Environmental considerations favor methods that minimize waste and avoid hazardous by-products.
- The synthesis route must preserve sensitive substituents such as fluorine and methoxy groups, requiring mild reaction conditions.
Q & A
Q. What are the key synthetic strategies for Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate?
- Methodological Answer: Synthesis typically involves sequential functionalization of a benzoic acid scaffold. The methylsulfonyl group is introduced via sulfonation using methanesulfonyl chloride under controlled conditions (e.g., anhydrous, 0–5°C), followed by fluorination using reagents like Selectfluor™. Methoxy groups are often protected during sulfonation to avoid side reactions. For example, methyl esterification is performed early to stabilize the carboxylic acid moiety. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted sulfonylating agents .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer:
- NMR: and NMR identify substituent positions. For instance, the methoxy group () appears as a singlet near δ 3.8–4.0 ppm, while the methylsulfonyl () protons resonate as a singlet at δ 3.3–3.5 ppm. NMR confirms carbonyl (C=O) at ~165–170 ppm.
- HPLC-MS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 290.04). Purity (>97%) is confirmed via reverse-phase HPLC with UV detection at 254 nm .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer: Major impurities include incomplete sulfonation products (e.g., methyl 2-fluoro-6-methoxybenzoate) and fluorination by-products (e.g., di-fluorinated analogs). These are mitigated by:
- Optimizing reaction stoichiometry (e.g., 1.2 equivalents of methanesulfonyl chloride).
- Using anhydrous conditions to prevent hydrolysis of sulfonyl intermediates.
- Monitoring reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate). Recrystallization from ethanol/water improves purity .
Advanced Research Questions
Q. How can regioselectivity challenges during methylsulfonyl group introduction be resolved?
- Methodological Answer: The electron-withdrawing methoxy and fluoro groups direct sulfonation to the meta position. However, competing para-substitution can occur if reaction temperatures exceed 10°C. Computational modeling (DFT) predicts electrophilic aromatic substitution (EAS) reactivity, guiding optimal conditions (e.g., low temperature, Lewis acid catalysis with AlCl). Post-synthesis X-ray crystallography (using SHELXL ) validates regiochemistry by analyzing bond angles and electron density maps .
Q. How are contradictions in 19F^{19}\text{F}19F NMR chemical shifts resolved for structurally similar derivatives?
- Methodological Answer: Fluorine shifts vary due to proximity effects. For example, ortho-fluorine in this compound shows a δ of -110 to -115 ppm, whereas para-substituted analogs (e.g., Methyl 4-Fluoro-3-(methylsulfonyl)benzoate ) exhibit upfield shifts (-105 ppm). Solvent-induced variations (DMSO vs. CDCl) are normalized using external standards. Advanced 2D NMR (e.g., - HOESY) clarifies spatial relationships between substituents .
Q. What computational methods predict reactivity for further derivatization of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methylsulfonyl group lowers LUMO energy, enhancing reactivity at the carbonyl carbon for amidation. Molecular docking (AutoDock Vina) assesses binding affinity with biological targets (e.g., enzymes), guiding drug design. Validation via in vitro assays (e.g., enzyme inhibition) confirms predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
